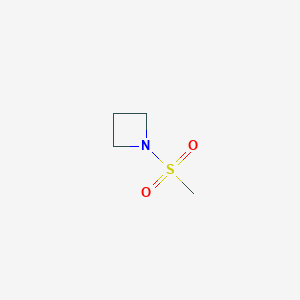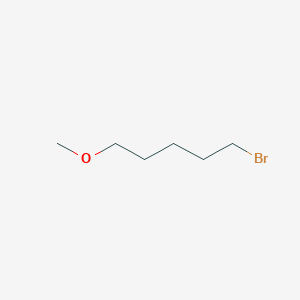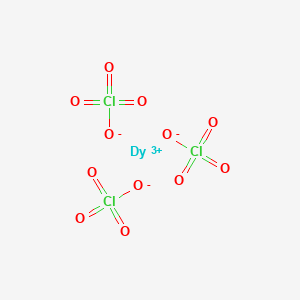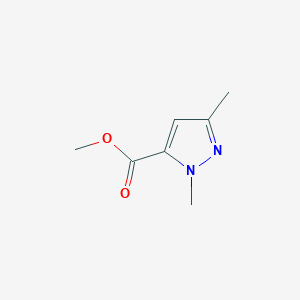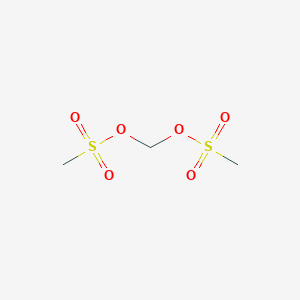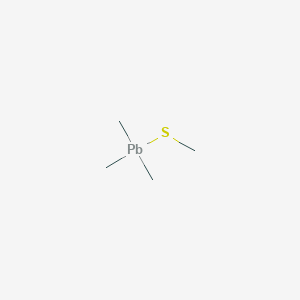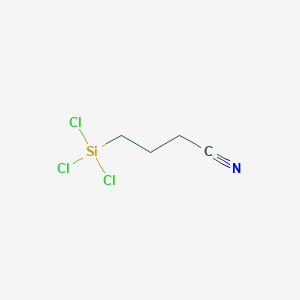
3-Cyanopropyltrichlorosilane
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Cyanopropyltrichlorosilane involves complex chemical reactions. For instance, the synthesis of stable, crystalline cyanoiodolane, a related compound, was achieved through sequential reactions of specific benzoiodoxole with trimethylsilyltriflate and cyanotrimethylsilane (Zhdankin et al., 1996).
Molecular Structure Analysis
The molecular structure of related compounds to 3-Cyanopropyltrichlorosilane reveals interesting features. For instance, in the case of cyanoiodolane, X-ray structure analysis shows a distorted T-shaped structure for iodine with a unique I-O bond distance, which is shorter than usual in C-substituted benzoiodoxole derivatives (Zhdankin et al., 1996).
Chemical Reactions and Properties
The chemical reactions and properties of 3-Cyanopropyltrichlorosilane and related compounds are diverse. For instance, the gas-phase reaction of a related aminosilane with silica surfaces indicates that aminosilane adsorbs via hydrogen bonding, with an increase in Si-O-Si linkage as the reaction proceeds (White & Tripp, 2000). Another example involves the reaction of trisodium phosphide with chlorosilanes, allowing for derivatization into silyl- and cyano-substituted phosphanide species (Le Corre & Grützmacher, 2022).
Physical Properties Analysis
The physical properties of 3-Cyanopropyltrichlorosilane and similar compounds show significant variations depending on their specific structure and modifications. For instance, the surface modification of nanoparticles with organosilanes like aminopropyltrimethoxysilane (APS) changes their adsorption properties and orientation of molecules on the particle surface (Chen & Yakovlev, 2010).
Scientific Research Applications
Adhesion Promotion in Organic Coatings : Organosilane compounds, including 3-Cyanopropyltrichlorosilane, are used to enhance adhesion of organic coatings on inorganic substrates. They form a "bridging effect" at the interfacial region, affecting coating performance through molecular orientation and chemical states (Harun, Lyon, & Marsh, 2003).
Preparation of Alkoxy-Substituted Silanes : 3-Cyanopropyltrichlorosilane is a reactant in the preparation of alkoxy-substituted silanes. These compounds are generated by reacting 3-Cyanopropyltrichlorosilane with trialkyl orthoformates, which are useful for producing silicon alkoxides from chlorosilanes (Herzog, Schulze, Trommer, & Roewer, 1997).
Modification of Layered Silicates : 3-Cyanopropyltrichlorosilane is used to graft silylating agents in the interlayer space of layered silicates. This process is significant for creating chemically modified layered materials with applications in cation removal from aqueous solutions (Macedo & Airoldi, 2009).
Protein Adsorption on Surfaces : This compound is part of a group of silanes used to coat surfaces for studying protein adsorption. It helps in understanding the interactions of proteins with solid-liquid interfaces, which is crucial for designing protein-resistant surfaces (Sapsford & Ligler, 2004).
Enhancement of Epoxy Coatings : Used as an additive in epoxy coatings, it plays a role in reducing water absorption, thereby improving the durability and performance of these coatings (Ji, Hu, Zhang, & Cao, 2006).
Surface Modification of Polymers : In the context of polymers, it is utilized for surface modification to control wettability. This application is significant in various industries where surface properties of polymers are critical (Howarter & Youngblood, 2007).
Preparation of Polypropylene/Clay Nanocomposites : It's used in the preparation of polypropylene/clay nanocomposites. This enhances the mechanical and physico-chemical properties of the nanocomposites, which have potential applications in the automotive and construction industries (Raji et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-trichlorosilylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl3NSi/c5-9(6,7)4-2-1-3-8/h1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFFOEBLYHLRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)C[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl3NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061455 | |
| Record name | Butanenitrile, 4-(trichlorosilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanopropyltrichlorosilane | |
CAS RN |
1071-27-8 | |
| Record name | 3-Cyanopropyltrichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Cyanopropyltrichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 4-(trichlorosilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanenitrile, 4-(trichlorosilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trichlorosilyl)butyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CYANOPROPYLTRICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05M8IU15R8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




